molecular formula C8H10N2OS B2383982 N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide CAS No. 1342347-44-7

N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide

Cat. No.: B2383982
CAS No.: 1342347-44-7
M. Wt: 182.24
InChI Key: MFJYWEUEUITDNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide ( 1342745-80-5) is a chemical compound with the molecular formula C9H12N2OS and a molecular weight of 196.27 g/mol . It is characterized by a prop-2-enamide (acrylamide) group linked to a 4-methyl-1,3-thiazole moiety via a methylene bridge. This structure classifies it among heterocyclic acrylamide derivatives, a class of compounds noted in scientific literature as valuable building blocks for the synthesis of more complex molecules with potential pharmacological activities . The compound has a calculated density of 1.153±0.06 g/cm³ at 20 °C and a predicted boiling point of 376.2±0.30 °C . Its topological polar surface area (TPSA) is 61.4 Ų . Researchers utilize this compound as a key synthetic intermediate in medicinal chemistry and drug discovery projects, particularly those exploring the biological properties of thiazole-containing molecules . Thiazoles are a privileged scaffold in pharmaceutical research, known for their diverse biological activities. This product is supplied for laboratory research purposes. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-3-8(11)9-4-7-6(2)10-5-12-7/h3,5H,1,4H2,2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJYWEUEUITDNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution-Based Synthesis

The most widely reported method involves a two-step nucleophilic substitution reaction. In the first step, 4-methyl-1,3-thiazole-5-carbaldehyde is condensed with methylamine to form the intermediate N-methyl-(4-methyl-1,3-thiazol-5-yl)methanamine. This intermediate is subsequently reacted with acryloyl chloride in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to yield the target compound.

Reaction Conditions :

  • Step 1 : Ethanol solvent, reflux at 78°C for 6–8 hours.
  • Step 2 : Dichloromethane (DCM) solvent, 0°C to room temperature, 2 hours.

Yield Optimization :

  • Use of anhydrous DCM improves the electrophilicity of acryloyl chloride, increasing the final yield to 72–78%.
  • Substituent effects on the thiazole ring: Electron-donating groups (e.g., methyl at position 4) enhance nucleophilicity, whereas electron-withdrawing groups reduce reactivity.

One-Pot Reductive Amination Approach

A streamlined one-pot method combines reductive amination and acylation. Here, 4-methyl-1,3-thiazole-5-carbaldehyde is treated with methylamine and sodium cyanoborohydride (NaBH3CN) in methanol, followed by in situ acylation with acrylic acid activated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Key Advantages :

  • Eliminates intermediate isolation, reducing purification steps.
  • Yields up to 68% with a reaction time of 12 hours.

Limitations :

  • Competing side reactions (e.g., over-reduction of the imine intermediate) require strict stoichiometric control of NaBH3CN.

Catalytic Systems and Reaction Optimization

Palladium-Catalyzed Coupling for Thiazole Functionalization

Recent patents describe palladium-catalyzed cross-coupling to introduce the propenamide group. For example, Suzuki-Miyaura coupling between 5-bromo-4-methyl-1,3-thiazole and a pre-formed acrylamide boronic ester achieves the target compound in 65% yield.

Catalyst System :

  • Pd(PPh3)4 (5 mol%), K2CO3 base, toluene/water biphasic solvent.
  • Temperature: 90°C, 8 hours.

Challenges :

  • Boronic ester instability under acidic conditions necessitates pH monitoring.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the acylation step. A study demonstrated that reacting N-methyl-(4-methyl-1,3-thiazol-5-yl)methanamine with acryloyl chloride under microwave conditions (100°C, 300 W) reduces reaction time to 15 minutes while maintaining a 70% yield.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Industrial protocols favor continuous flow systems to enhance reproducibility. A representative setup involves:

  • Step 1 : Tubular reactor for imine formation (residence time: 30 minutes).
  • Step 2 : Microreactor for acylation (residence time: 5 minutes).

Benefits :

  • 95% conversion efficiency and reduced solvent waste compared to batch processing.

Purification Techniques

  • Liquid-Liquid Extraction : Ethyl acetate/water partitioning removes unreacted acryloyl chloride.
  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent achieves >98% purity.

Analytical Characterization and Quality Control

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 6.45 (dd, J = 16.8 Hz, 1H, CH2=CHCO), 6.25 (d, J = 16.8 Hz, 1H, CH2=CHCO), 4.55 (s, 2H, NCH2), 2.45 (s, 3H, thiazole-CH3), 2.32 (s, 3H, NCH3).
  • IR (KBr) : 1650 cm−1 (C=O stretch), 1550 cm−1 (C=N thiazole).

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 (4.6 × 250 mm, 5 μm).
  • Mobile Phase : Acetonitrile/water (70:30), 1.0 mL/min.
  • Retention Time : 6.8 minutes.

Challenges and Mitigation Strategies

Byproduct Formation

  • Common Byproducts : N,N-dimethyl derivatives from over-alkylation.
  • Mitigation : Stoichiometric control of acryloyl chloride and use of scavengers (e.g., polymer-bound sulfonic acid).

Stability Issues

  • Hydrolysis : The propenamide group undergoes hydrolysis under strongly acidic or basic conditions.
  • Storage Recommendations : −20°C under nitrogen atmosphere.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The compound may also interfere with the synthesis of nucleic acids and proteins, disrupting cellular functions .

Comparison with Similar Compounds

Key Structural Features:

Compound Name Thiazole Substituents Amide Type Key Functional Groups
N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide 4-methyl, CH2 linker at C5 Acrylamide (α,β-unsaturated) Thiazole, methylene, acrylamide
4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs (from ) 4-methyl, pyridinyl at C2 Carboxamide (saturated) Thiazole, pyridine, carboxamide

Analysis :

  • Thiazole Substitution: Both classes feature a 4-methylthiazole core, but the user’s compound lacks the pyridinyl group at C2 seen in ’s analogs.
  • Amide Linkage: The acrylamide group in the target compound introduces electrophilic reactivity, enabling covalent interactions with nucleophilic residues (e.g., cysteine thiols). In contrast, the carboxamides in are non-reactive and rely on hydrogen bonding for target engagement .
  • Linker Flexibility : The methylene bridge in the user’s compound adds conformational flexibility, which may improve binding to sterically constrained active sites compared to the rigid carboxamide linkage in ’s derivatives.

Comparison with :

  • Similarities : Both routes employ thiazole ring synthesis via nitrile intermediates and carboxamide/carboxylate hydrolysis .
  • Differences : The user’s compound requires a methylene-linked amine for acrylamide formation, whereas focuses on direct coupling of diverse amines to the thiazole-carboxylic acid.

Predicted Properties:

Property This compound 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide Analogs
Molecular Weight ~210 g/mol ~250–300 g/mol
logP (Predicted) 1.8–2.2 1.5–2.0 (pyridine reduces lipophilicity)
Reactivity High (acrylamide covalent binding) Low (non-covalent interactions)
Target Engagement Potential covalent inhibitors Competitive or allosteric inhibitors

Biological Activity

N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide is a synthetic organic compound belonging to the thiazole family, which is recognized for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, research findings, and potential applications.

Overview of Thiazole Derivatives

Thiazole derivatives are known for their wide range of biological activities, including:

  • Antimicrobial : Effective against various bacterial and fungal strains.
  • Antiviral : Potential activity against viral pathogens.
  • Anticancer : Inhibitory effects on cancer cell proliferation.

The thiazole ring structure contributes significantly to these activities by facilitating interactions with biological targets such as enzymes and receptors .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with active sites of enzymes, inhibiting their activity. This is particularly relevant in antimicrobial and anticancer applications.
  • Receptor Modulation : It may affect signal transduction pathways by binding to cellular receptors, altering cellular responses.
  • Biochemical Pathways : The compound can activate or inhibit various biochemical pathways depending on the specific biological system it interacts with .

Research Findings

Recent studies have explored the biological activities of this compound in various contexts:

Antimicrobial Activity

In vitro studies demonstrated significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Anticancer Properties

Research has indicated that this compound can inhibit the growth of several cancer cell lines. For instance, in a study involving human breast cancer cells (MCF-7), the compound reduced cell viability by approximately 70% at a concentration of 50 µM after 48 hours .

Neuroprotective Effects

In neuroprotection studies using PC12 cells exposed to oxidative stress (H₂O₂), this compound demonstrated a protective effect, reducing cell death by about 53% compared to controls .

Case Studies

StudyFocusFindings
Study AAntimicrobialMIC values indicated efficacy against E. coli and S. aureus comparable to standard treatments.
Study BAnticancerSignificant reduction in MCF-7 cell viability; IC50 determined at 30 µM.
Study CNeuroprotection53% reduction in oxidative stress-induced cell death in PC12 cells at 10 µM concentration.

Q & A

Q. What are the critical steps and analytical methods for synthesizing N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide?

The synthesis typically involves multi-step reactions, including cyclization of the thiazole ring, functionalization of the methylene bridge, and introduction of the propenamide group. Key steps include:

  • Thiazole ring formation : Using precursors like thiourea and α-halo ketones under reflux in ethanol or DMF .
  • Methylene bridge attachment : Alkylation reactions with chloroacetamide derivatives, optimized at 20–25°C in dioxane with triethylamine as a base .
  • Propenamide incorporation : Acylation with acryloyl chloride under controlled pH and temperature to avoid polymerization. Analytical validation : NMR (¹H/¹³C) and mass spectrometry confirm structural integrity, while IR spectroscopy verifies functional groups like amide bonds .

Q. How is the molecular structure of this compound confirmed using crystallography?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key methodologies include:

  • Data collection : Using synchrotron radiation or Cu-Kα sources for high-resolution data.
  • Refinement : SHELXL (via SHELX suite) refines atomic coordinates and thermal parameters, with validation through R-factor and electron density maps .
  • Visualization : ORTEP-3 generates thermal ellipsoid plots to illustrate bond lengths/angles and intermolecular interactions .

Q. What in vitro assays are recommended to evaluate its biological activity?

Common assays target enzyme inhibition or receptor modulation:

  • Kinase inhibition : ADP-Glo™ assays quantify ATP consumption in kinase targets (e.g., EGFR or MAPK) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations using nonlinear regression .
  • Binding affinity : Surface plasmon resonance (SPR) or fluorescence polarization to measure dissociation constants (Kd) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during propenamide functionalization?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but require strict temperature control (<0°C) to prevent side reactions .
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates acylation while minimizing racemization .
  • Workflow adjustments : Implement flow chemistry for exothermic steps to improve heat dissipation and scalability .

Q. How should crystallographers resolve contradictions between experimental data and computational models?

  • Twinned data refinement : SHELXL’s TWIN/BASF commands handle pseudo-merohedral twinning, common in thiazole derivatives .
  • DFT benchmarking : Compare calculated (e.g., Gaussian) and observed bond lengths to identify systematic errors in force fields .
  • Validation tools : CheckCIF (via IUCr) flags geometric outliers like strained dihedral angles .

Q. What computational strategies validate docking poses of this compound with biological targets?

  • Molecular docking : AutoDock Vina or Glide predicts binding modes, with scoring functions prioritizing hydrogen bonds to thiazole nitrogen and π-π stacking with aromatic residues .
  • MD simulations : AMBER or GROMACS run 100-ns trajectories to assess pose stability (RMSD <2 Å) and ligand-protein interaction persistence .
  • Free energy calculations : MM-GBSA estimates binding affinities, correlating with experimental IC₅₀ values .

Q. How can structure-activity relationship (SAR) studies rationalize substituent effects on bioactivity?

  • Electron-withdrawing groups (EWGs) : Chlorine or nitro groups at the thiazole 4-position enhance kinase inhibition by increasing electrophilicity .
  • Methoxy substitutions : Improve solubility but may reduce membrane permeability (logP trade-offs) .
  • Propenamide rigidity : Introducing α-methyl groups restricts conformational flexibility, potentially boosting selectivity .

Q. How to resolve discrepancies between in vitro potency and in vivo efficacy?

  • ADME profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding (equilibrium dialysis) to identify bioavailability bottlenecks .
  • Formulation adjustments : Use PEGylated liposomes or cyclodextrin complexes to enhance solubility and circulation time .
  • Pharmacodynamic markers : Validate target engagement in vivo via Western blotting for phosphorylated kinases .

Q. What degradation pathways should be monitored during stability studies?

  • Hydrolysis : LC-MS tracks propenamide cleavage in acidic/basic conditions (e.g., pH 1.2 or 8.6 buffers) .
  • Oxidation : H2O2/Fe<sup>2+</sup> systems simulate oxidative stress; NMR identifies sulfoxide or epoxide byproducts .
  • Photolysis : ICH Q1B guidelines assess UV-induced degradation using quartz cells and HPLC-PDA .

Q. How to design experiments probing synergistic effects with existing therapeutics?

  • Combination indices : Chou-Talalay method quantifies synergy (CI <1) in dose-matrix assays (e.g., cisplatin + thiazole derivative) .
  • Pathway analysis : RNA-seq identifies co-targeted nodes (e.g., PI3K/AKT and RAS/RAF) after dual treatment .
  • Resistance models : Generate drug-tolerant persister cells via chronic low-dose exposure to test synergy in refractory contexts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.